molecular formula C11H16FNO2 B6162967 tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate CAS No. 2168240-77-3

tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate

Cat. No.: B6162967
CAS No.: 2168240-77-3
M. Wt: 213.2
InChI Key:
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Description

Tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate (TBEPFC) is an organic compound with a wide range of applications in the scientific research fields. TBEPFC is a colorless, crystalline solid that has a low melting point and is soluble in organic solvents. It is a versatile compound that has been used in a variety of scientific research applications, including synthesis, drug development, and biochemistry.

Scientific Research Applications

Tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate has a wide range of applications in the scientific research fields. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the development of drugs, as it can be used as a starting material for the synthesis of new drugs. Additionally, this compound has been used in biochemistry and molecular biology, as it can be used as a substrate for enzymatic reactions.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate is not yet fully understood. However, it is believed that the compound works by binding to certain proteins in the body, which then triggers a cascade of biochemical reactions. This cascade of biochemical reactions can lead to the activation of certain enzymes, which can then cause physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial effects. Additionally, it has been shown to inhibit the growth of certain bacteria, and has been used in the treatment of various infectious diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate has several advantages for laboratory experiments. It is easy to synthesize, has a low melting point, and is soluble in organic solvents. Additionally, it is relatively stable in aqueous solutions, making it an ideal compound for use in biochemistry and molecular biology experiments. However, there are also some limitations to using this compound in laboratory experiments. It is toxic and can cause irritation to the skin, eyes, and respiratory system. Additionally, it can be difficult to store and handle, as it is sensitive to light and air.

Future Directions

Tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate has a wide range of potential applications in the scientific research fields. In the future, it could be used to develop new drugs, as well as to synthesize new compounds for use in biochemistry and molecular biology experiments. Additionally, it could be used in the treatment of various infectious diseases, as well as in the development of new agrochemicals and polymers. Finally, further research could be conducted to better understand the mechanism of action of this compound, as well as to explore its potential therapeutic applications.

Synthesis Methods

Tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate can be synthesized using a variety of methods, including alkylation, condensation, and hydrolysis. The most common method of synthesis involves the alkylation of ethynylpyrrolidine-1-carboxylic acid with tert-butyl bromide in the presence of a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 80°C. After the reaction is complete, the product is isolated by precipitation with aqueous acid.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate involves the addition of an ethynyl and a fluorine group to a pyrrolidine ring, followed by the esterification of the carboxylic acid group with tert-butanol.", "Starting Materials": [ "3-pyrrolidinone", "tert-butyl 3-bromo-3-fluoropropionate", "sodium hydride", "acetylene gas", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "tert-butanol", "dicyclohexylcarbodiimide", "4-dimethylaminopyridine" ], "Reaction": [ "Step 1: Deprotonation of 3-pyrrolidinone with sodium hydride in diethyl ether to form the pyrrolidine anion.", "Step 2: Addition of tert-butyl 3-bromo-3-fluoropropionate to the pyrrolidine anion to form tert-butyl 3-bromo-3-fluoropyrrolidine-1-carboxylate.", "Step 3: Treatment of tert-butyl 3-bromo-3-fluoropyrrolidine-1-carboxylate with acetylene gas in the presence of palladium catalyst to form tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate.", "Step 4: Esterification of tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate with tert-butanol in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate." ] }

2168240-77-3

Molecular Formula

C11H16FNO2

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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